2,3-Dichloro-N-phenethyl-maleimide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-1-(2-phenylethyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-9-10(14)12(17)15(11(9)16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVIFCOPDASLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953249 | |
| Record name | 3,4-Dichloro-1-(2-phenylethyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3116-49-2 | |
| Record name | Maleimide, 2,3-dichloro-N-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichloro-1-(2-phenylethyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity of 2,3 Dichloro N Phenethyl Maleimide
Established Synthetic Routes to N-Substituted Maleimides
The formation of N-substituted maleimides, the foundational structure of the target compound, is a well-documented area of organic synthesis. Two primary and classical methods dominate the landscape: the cyclodehydration of maleamic acids and the direct condensation of maleic anhydrides with primary amines.
Classical Approaches via Maleamic Acid Cyclodehydration
A cornerstone in the synthesis of N-substituted maleimides is the two-step process commencing with the formation of an N-substituted maleamic acid. google.com This intermediate is generated through the reaction of maleic anhydride (B1165640) with a primary amine. The subsequent and crucial step is the cyclodehydration of the maleamic acid to yield the corresponding maleimide (B117702). google.comresearchgate.net
This dehydration is typically facilitated by dehydrating agents such as acetic anhydride, often in the presence of a catalyst like sodium acetate. researchgate.netlew.ro The reaction proceeds through the formation of a mixed anhydride intermediate. lew.ro Computational studies have shown that the cyclization of this intermediate can lead to both the desired maleimide and the isomeric isomaleimide, with the product distribution being influenced by the substituents and reaction conditions. lew.ro The use of more potent dehydrating agents, like trifluoroacetic anhydride, can significantly lower the activation energy for this transformation. lew.ro
The general mechanism can be outlined as follows:
Nucleophilic attack of the primary amine on one of the carbonyl carbons of maleic anhydride.
Ring-opening of the anhydride to form the N-substituted maleamic acid. google.com
Activation of the carboxylic acid group by a dehydrating agent.
Intramolecular nucleophilic attack by the amide nitrogen onto the activated carbonyl group, followed by elimination of water (or its equivalent) to form the cyclic imide.
Condensation Reactions with Primary Amines
A more direct approach to N-substituted maleimides involves the direct condensation of maleic anhydride with primary amines, often at elevated temperatures. acs.orgontosight.ai This method circumvents the isolation of the intermediate maleamic acid. arkat-usa.org The reaction of maleic anhydride with a primary amine, such as an alkyl or aryl amine, can first form the N-substituted maleamic acid, which then undergoes in-situ cyclization to the maleimide with the liberation of water. google.com This process can sometimes be accompanied by polymerization, especially under harsh conditions. acs.org
The reaction is versatile and has been applied to a wide range of primary amines. google.comresearchgate.net For instance, the reaction of maleic anhydride with phenethylamine (B48288) is a known route to N-phenethyl maleimide. ontosight.ai The choice of solvent and reaction temperature can be critical in optimizing the yield of the desired maleimide and minimizing side reactions. acs.org
Targeted Synthesis of 2,3-Dichloro-N-phenethyl-maleimide
The specific synthesis of this compound builds upon the general principles of maleimide formation, with the key starting material being dichloromaleic anhydride.
Preparative Strategies Involving Dichloromaleic Anhydride Precursors
The logical precursor for the synthesis of 2,3-dichloro-N-substituted maleimides is 2,3-dichloromaleic anhydride. This anhydride possesses the requisite chlorine atoms on the carbon-carbon double bond. The synthesis strategy mirrors the classical methods, where the dichloromaleic anhydride is reacted with the appropriate amine. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the anhydride group.
The general reaction is as follows:
2,3-Dichloromaleic anhydride + Phenethylamine → 2,3-Dichloro-N-phenethyl-maleamic acid → this compound
This approach allows for the direct incorporation of the dichloro functionality into the final product.
N-Phenethyl Amine Incorporation Techniques
The introduction of the N-phenethyl group is achieved by using phenethylamine as the primary amine reactant. ontosight.ai The reaction between 2,3-dichloromaleic anhydride and phenethylamine would first produce the intermediate N-phenethyl-2,3-dichloromaleamic acid. Subsequent cyclodehydration, either thermally or through the use of chemical dehydrating agents, would yield the target compound, this compound.
The conditions for this reaction, such as solvent and temperature, would need to be carefully controlled to ensure efficient cyclization and to avoid potential side reactions that could be promoted by the reactive nature of the dichloromaleimide system.
Diversification through Chemical Transformations
The this compound scaffold presents several avenues for further chemical modification, primarily leveraging the reactivity of the maleimide ring and the chloro substituents.
The maleimide moiety is a well-known dienophile and can participate in Diels-Alder reactions. ontosight.ai It is also highly susceptible to Michael addition reactions, particularly with nucleophiles like thiols. ontosight.ainih.gov The reaction with thiols is a widely used bioconjugation strategy, forming stable thioether bonds. ontosight.aithermofisher.com
Furthermore, the chlorine atoms on the maleimide ring are potential sites for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. Palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize unsymmetrical 3,4-disubstituted maleimides from 3,4-dihalomaleimides, demonstrating a powerful method for diversification. organic-chemistry.org For instance, various alkyl, aryl, heteroaryl, and alkynyl groups can be introduced at these positions. organic-chemistry.org Radical cascade reactions have also been developed to prepare diarylthiolated maleimides. nih.gov
The maleimide ring can also undergo various photochemical transformations, such as [2+2] photocycloaddition reactions with alkenes, leading to the formation of cyclobutane (B1203170) derivatives. mdpi.com The specific outcome of these photoreactions can be influenced by the use of sensitizers and the nature of the substituents on the maleimide ring. mdpi.com
Below is a table summarizing the reactivity of the maleimide core:
| Reaction Type | Reactant | Product | Significance |
| Michael Addition | Thiols | Thioether Adduct | Bioconjugation, Protein Labeling nih.govthermofisher.com |
| Diels-Alder Reaction | Dienes | Cycloadduct | Synthesis of complex cyclic systems ontosight.ai |
| Nucleophilic Substitution | Various Nucleophiles | Substituted Maleimides | Diversification of the core structure |
| Cross-Coupling Reactions | Organometallic Reagents | Di-substituted Maleimides | Introduction of various functional groups organic-chemistry.org |
| Photocycloaddition | Alkenes | Cyclobutane Derivatives | Access to novel polycyclic structures mdpi.com |
Nucleophilic Aromatic Substitution on the Maleimide Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic and heteroaromatic systems. semanticscholar.org In the context of this compound, the electron-withdrawing nature of the two carbonyl groups on the maleimide ring activates the chlorine atoms, making them susceptible to displacement by nucleophiles.
This reaction typically proceeds through an addition-elimination mechanism. A nucleophile attacks one of the chlorinated carbons, forming a tetrahedral intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the carbonyl oxygen atoms. Subsequently, the chloride ion is expelled, restoring the aromaticity of the maleimide ring and yielding the substituted product.
The reactivity in SNAr reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and the presence of electron-withdrawing groups on the aromatic ring generally facilitate the reaction. libretexts.org For instance, various nucleophiles such as amines, thiols, and alkoxides can be employed to displace the chlorine atoms on the this compound ring, leading to the synthesis of a wide range of functionalized maleimide derivatives.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product |
|---|---|
| Secondary Amine | 2-Amino-3-chloro-N-phenethyl-maleimide |
| Thiol | 2-Thio-3-chloro-N-phenethyl-maleimide |
Michael Addition Reactions with Nucleophiles, including Secondary Amines
The maleimide double bond in this compound is an excellent Michael acceptor due to the electron-withdrawing effect of the adjacent carbonyl groups. This makes it susceptible to conjugate addition, or Michael addition, by a variety of nucleophiles. organic-chemistry.orgyoutube.com The reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system. youtube.comyoutube.com
Secondary amines are commonly used nucleophiles in Michael additions with maleimides. rutgers.edu The reaction mechanism involves the attack of the amine on the β-carbon of the maleimide double bond, forming an enolate intermediate. This enolate is then protonated to yield the final adduct. youtube.com The reaction is typically carried out under mild conditions and is highly efficient. rutgers.edu
The Michael addition of secondary amines to this compound results in the formation of succinimide (B58015) derivatives. This reaction is a valuable tool for introducing diverse functionalities onto the maleimide scaffold. The reactivity of the Michael acceptor can be influenced by the substituents on the maleimide ring. youtube.com
Table 2: Michael Addition of Secondary Amines to Maleimides
| Secondary Amine | Product Structure |
|---|---|
| Dimethylamine | 3-(Dimethylamino)-2,3-dichloro-N-phenethylsuccinimide |
| Piperidine | 3-(Piperidin-1-yl)-2,3-dichloro-N-phenethylsuccinimide |
Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. nih.govbeilstein-journals.org The maleimide double bond of this compound can act as a dienophile in Diels-Alder reactions, which are a class of [4+2] cycloadditions. youtube.com In this reaction, the maleimide reacts with a conjugated diene to form a six-membered ring.
The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is typically stereospecific, with the stereochemistry of the reactants being retained in the product. The reaction can be performed under thermal or photochemical conditions, with the conditions influencing the orbital symmetry and the allowed reaction pathway. youtube.com
Furthermore, maleimides can participate in [2+2] photocycloaddition reactions with alkenes to form cyclobutane rings. nih.gov These reactions are often promoted by light and can proceed with or without a photosensitizer, depending on the nature of the maleimide. nih.gov Maleimides can also undergo [3+2] cycloaddition reactions with suitable partners, such as isocyanomethylphosphonates, to yield five-membered heterocyclic rings. rsc.org
Table 3: Examples of Cycloaddition Reactions with Maleimides
| Reaction Type | Reactant | Product |
|---|---|---|
| Diels-Alder [4+2] | 1,3-Butadiene | 4,5-Dichloro-2-phenethyl-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
| [2+2] Photocycloaddition | Ethylene | 4,5-Dichloro-2-phenethyl-2-azabicyclo[2.2.0]hexane-3,6-dione |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Derivative Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction used for the synthesis of 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. acs.orgunits.it To utilize this reaction for the derivatization of this compound, the maleimide must first be functionalized with either an azide or an alkyne group.
For instance, an alkyne-functionalized derivative of this compound can be prepared and subsequently reacted with various organic azides via CuAAC. This approach allows for the introduction of a wide range of substituents onto the maleimide core. The reaction is known for its high yields, mild reaction conditions, and tolerance to a broad range of functional groups. beilstein-journals.orgunizar.es
The CuAAC reaction proceeds through a mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then rearranges to form the triazole product and regenerate the copper(I) catalyst. acs.org This powerful synthetic tool enables the creation of complex molecular architectures based on the this compound scaffold.
Table 4: CuAAC for Derivative Synthesis
| Alkyne-Functionalized Maleimide | Azide | Catalyst | Product |
|---|---|---|---|
| 2,3-Dichloro-N-(4-ethynylphenethyl)maleimide | Benzyl azide | Cu(I) | 2,3-Dichloro-N-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenethyl)maleimide |
Investigations into Biological and Pharmacological Relevance of 2,3 Dichloro N Phenethyl Maleimide and Its Analogs
In Vitro Biological Activity Spectrum
The biological and pharmacological activities of 2,3-dichloro-N-phenethyl-maleimide and its analogs have been a subject of scientific inquiry, revealing a spectrum of in vitro effects. These investigations have primarily centered on their potential as cytotoxic, antimicrobial, and enzyme-inhibiting agents, as well as their ability to modulate receptor functions.
Cytotoxic and Antiproliferative Effects on Cancer Cell Lines
One study focused on 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ), a compound also featuring a dichlorinated core, and evaluated its effects on various prostate cancer cell lines. The results indicated significant anti-tumor activities. nih.govresearchgate.net The compound induced apoptosis in androgen-independent prostate cancer cells more effectively than in androgen-dependent lines. nih.gov Furthermore, DCDMNQ was shown to arrest the cell cycle in PC-3 and DU-145 cell lines. nih.govresearchgate.net
Table 1: Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) on Prostate Cancer and Normal Bone Marrow Cell Lines
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| LNCaP | Androgen-dependent prostate cancer | 1 |
| CWR-22 | Androgen-dependent prostate cancer | 3 |
| PC-3 | Androgen-independent prostate cancer | 1.5 |
| DU-145 | Androgen-independent prostate cancer | 3 |
| HS-5 | Normal bone marrow | 10 |
Data sourced from Anticancer Research, 2007. nih.govresearchgate.net
Antimicrobial and Antifungal Evaluations
The antimicrobial properties of N-substituted maleimides have been investigated, revealing that their activity is influenced by the nature of the substituent on the nitrogen atom. Generally, maleimides exhibit greater antibacterial activity than their saturated succinimide (B58015) counterparts, suggesting the importance of the double bond in the maleimide (B117702) ring for this effect. nih.gov
Neutral N-substituted maleimides have shown particularly strong antifungal activity, with Minimum Inhibitory Concentrations (MICs) in the range of 0.5–4 µg/ml against various yeast strains. nih.govtandfonline.com In contrast, their antibacterial activity appears to be more structure-dependent. nih.gov For instance, a study of various N-substituted maleimides demonstrated that their efficacy against E. coli and S. aureus varied, with maleimides being roughly 30 times more active than the corresponding succinimides. nih.gov
Table 2: Antifungal Activity of Neutral N-Substituted Maleimides
| Compound Type | Target Organisms | MIC Range (µg/ml) |
|---|---|---|
| Neutral Maleimides | Yeasts | 0.5 - 4 |
Data sourced from a 2011 study on the chemical reactivity and antimicrobial activity of N-substituted maleimides. nih.govtandfonline.com
Enzymatic Inhibition Studies
N-substituted maleimides are recognized as effective inhibitors of enzymes that possess reactive cysteine residues crucial for their catalytic function. tandfonline.comtandfonline.com This inhibitory action is attributed to the reactivity of the maleimide ring towards thiol groups. tandfonline.com
One of the key enzymatic targets identified for N-substituted maleimides is β(1,3)-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway. nih.govtandfonline.com The inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to an antifungal effect. tandfonline.com While N-substituted maleimides showed notable in vitro inhibition of β(1,3)-glucan synthase, their effect on another crucial fungal enzyme, chitin (B13524) synthase, was less pronounced. tandfonline.com
In a different context, dipeptides incorporating (E)-2,3-methanophenylalanine, a sterically constrained amino acid, have been shown to competitively inhibit the enzyme chymotrypsin. nih.gov The most potent of these dipeptides exhibited an inhibition constant (Ki) of 0.16 mM. nih.gov This suggests that appropriately designed peptide mimics containing reactive moieties can act as enzyme inhibitors.
Receptor Modulation and Binding Affinity Assessments
The interaction of N-substituted maleimides with cellular receptors has been explored, particularly in the context of opioid receptors. Studies have shown that a series of N-substituted maleimides can effectively inactivate the binding of bremazocine (B1667778) to delta opioid receptors. nih.gov The rate of this inactivation was found to increase with the size of the N-substituent, following the order: N-methyl < N-ethyl < N-butyl < N-phenylmaleimide. nih.gov This suggests that nonpolar interactions between the N-substituent and the receptor contribute to the binding and inactivation process. nih.gov Both mu and delta opioid receptor binding were found to be sensitive to inactivation by these compounds. nih.gov
Furthermore, N-aryl maleimides have been utilized in the development of bioconjugates for targeting specific receptors. For example, they have been conjugated to cRGD peptides, which are known to target αvβ3 integrin receptors, often overexpressed on cancer cells. mdpi.com The maleimide serves as a reactive handle for attaching the peptide to other molecules, such as imaging agents or drugs. mdpi.com
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their further development. While comprehensive studies are limited, some initial findings have shed light on their putative molecular targets.
Identification of Putative Molecular Targets
The chemical reactivity of the maleimide core provides a basis for identifying its potential molecular targets. The 2,3-dichloromaleimide (diCMI) unit has been proposed as a reactive group that can form a covalent bond with nucleophilic residues on proteins, such as the amino group of lysine. nih.gov This reaction is accompanied by the generation of a fluorophore, a property that can be exploited for affinity labeling to identify target proteins. nih.gov
In the context of antifungal activity, as mentioned previously, the membrane-bound enzyme β(1,3)-glucan synthase has been identified as a likely primary target for N-ethylmaleimide and its analogs in Candida albicans. nih.govtandfonline.com Inhibition of this enzyme disrupts cell wall synthesis, leading to fungal cell death. tandfonline.com
For the interaction with opioid receptors, studies involving ligand protection against inactivation by N-ethylmaleimide suggest that the alkylation occurs within or near the receptor's binding pocket. nih.gov Interestingly, systematic substitution of cysteine residues in the transmembrane domains of the mu opioid receptor did not pinpoint a specific cysteine as the site of modification. nih.gov However, the substitution of a histidine residue (His223) in an extracellular loop was found to protect the receptor from inactivation by N-ethylmaleimide, highlighting the importance of this residue in the binding and inactivation process. nih.gov
Biochemical Pathways Modulated by Maleimide Derivatives
N-substituted maleimides are a class of compounds known to modulate various biochemical pathways, primarily through their ability to act as inhibitors of key enzymes. This inhibitory action often stems from the covalent modification of critical amino acid residues within the enzyme's active site, particularly cysteine thiols.
Substituted N-phenylmaleimides, which are structurally similar to this compound, have been investigated for their biological properties. tandfonline.comresearchgate.net The N-substituent on the maleimide ring plays a crucial role in determining the compound's specificity and potency. For instance, N-substituted maleimides have been identified as potent and selective inhibitors of monoglyceride lipase (B570770) (MGL), an enzyme involved in the endocannabinoid system. The inhibition of MGL by these compounds is irreversible, highlighting the formation of a stable covalent bond.
Another important pathway targeted by maleimide derivatives is the prostaglandin (B15479496) synthesis pathway. N-(carboxyalkyl)maleimides have been shown to be rapid and time-dependent inhibitors of prostaglandin endoperoxide synthase (PGHS), also known as cyclooxygenase (COX). These aspirin-like maleimides can inactivate the cyclooxygenase activity of both PGHS-1 and PGHS-2 isozymes. The mechanism of inhibition involves covalent modification within the enzyme's active site.
Furthermore, various N-substituted maleimides have demonstrated significant antimicrobial and cytostatic activities. nih.gov Their antifungal effects, for example, are proposed to arise from the inhibition of β(1,3)glucan synthase, a key enzyme in fungal cell wall biosynthesis. This suggests that maleimide derivatives can interfere with essential metabolic and structural pathways in pathogens.
The diverse inhibitory activities of N-substituted maleimides are summarized in the table below, showcasing the range of biochemical pathways they can modulate.
| Maleimide Derivative Class | Target Enzyme/Pathway | Biological Effect |
| N-substituted maleimides | Monoglyceride Lipase (MGL) | Irreversible inhibition |
| N-(carboxyalkyl)maleimides | Prostaglandin Endoperoxide Synthase (PGHS/COX) | Inactivation of cyclooxygenase activity |
| N-substituted maleimides | β(1,3)glucan synthase (in fungi) | Antifungal activity |
| Substituted N-phenylmaleimides | Acetylcholinesterase | Potential inhibition tandfonline.com |
Covalent Adduct Formation with Biomolecules, such as Thiols
The hallmark of maleimide reactivity in a biological context is the formation of stable covalent adducts with thiol groups, most notably the side chain of cysteine residues in proteins. nih.govlumiprobe.com This reaction, a Michael-type addition, is highly specific for thiols under physiological conditions (pH 7-7.5) and proceeds rapidly without the generation of byproducts. researchgate.net
The reaction involves the nucleophilic attack of the deprotonated thiol (thiolate) on one of the carbon atoms of the maleimide's double bond. This results in the formation of a succinimide thioether conjugate. The general scheme for this reaction is depicted below:
Thiol-Maleimide Michael Addition
The stability and reactivity of the maleimide are influenced by the substituents on both the nitrogen atom and the maleimide ring itself. For this compound, the two chlorine atoms on the maleimide ring are expected to be electron-withdrawing, which would increase the electrophilicity of the double bond and thus enhance its reactivity towards thiols.
The stability of the resulting thioether adduct is a critical factor in the biological activity of maleimides. While generally considered stable, the thiosuccinimide linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to an exchange reaction. nih.gov However, for some N-substituted maleimides, the initial adduct can undergo rearrangement to form a more stable structure, thus preventing the reversal of the conjugation.
The table below summarizes key aspects of covalent adduct formation by maleimide derivatives with thiols.
| Feature | Description |
| Reaction Type | Michael Addition |
| Nucleophile | Thiol group (e.g., from cysteine) |
| Electrophile | Carbon-carbon double bond of the maleimide ring |
| Product | Succinimide thioether adduct |
| Optimal pH | 7.0 - 7.5 researchgate.net |
| Key Influencing Factors | Substituents on the maleimide ring and nitrogen atom |
| Potential for Reversibility | Retro-Michael reaction (thiol exchange) nih.gov |
Structure Activity Relationship Sar Studies of 2,3 Dichloro N Phenethyl Maleimide Derivatives
Conformational and Substituent Effects on Biological Activity
The N-phenethyl group plays a crucial role in the initial recognition and binding of the compound to its biological target, which is often a receptor or an enzyme. This moiety is predominantly hydrophobic and contributes significantly to the molecule's affinity through non-covalent interactions.
This principle of hydrophobic interaction is broadly applicable. The flexible ethyl linker allows the phenyl ring to adopt an optimal orientation to maximize contact with hydrophobic residues in a target's binding cleft, effectively anchoring the molecule. The specific conformation adopted by the N-phenethyl moiety is therefore critical for presenting the reactive maleimide (B117702) core in a favorable position for subsequent interaction or covalent modification. The "message-address" concept, where the core structure (the "address") directs the molecule to the target and the N-substituent (the "message") modulates the activity, is relevant here. nih.govresearchgate.net
The 2,3-dichloro substitution on the maleimide ring is a key determinant of the compound's chemical reactivity and, consequently, its biological mechanism of action. Maleimides are well-known Michael acceptors, meaning their carbon-carbon double bond is electrophilic and susceptible to nucleophilic attack, particularly from thiol groups found in the cysteine residues of proteins. researchgate.net
The two chlorine atoms are strong electron-withdrawing groups. Their presence significantly increases the electrophilicity of the double bond, making 2,3-dichloro-N-phenethyl-maleimide a highly reactive compound. This enhanced reactivity facilitates covalent bond formation with nucleophilic residues on target proteins. An electron-withdrawing group in the N-aryl moiety of the maleimide has been shown to facilitate the displacement of a chlorine atom, particularly when reacting with a weak nucleophile. clockss.org
The nature of the halogen substituents on the maleimide ring directly influences the rate of reaction. Studies comparing different dihalomaleimides have established a clear order of reactivity: diiodo > dibromo > dichloro. acs.org This trend is related to the leaving group ability of the halide; iodide is the best leaving group, and chloride is the poorest among the three. acs.org While dichloromaleimide is the least reactive in this series, it is still a potent alkylating agent capable of participating in conjugate addition-elimination reactions, often targeting cysteine residues to form stable covalent adducts. This covalent modification can lead to irreversible inhibition of enzyme activity or permanent occupancy of a receptor site.
Modifying the peripheral phenyl ring of the N-phenethyl moiety with various substituents can have a profound impact on the compound's potency and selectivity. These substitutions can alter the molecule's electronic properties, steric profile, and solubility, which in turn affects how it interacts with its biological target.
The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can influence non-covalent interactions like π-π stacking or cation-π interactions with aromatic amino acid residues in the binding pocket. For example, studies on N-phenethylnorhydromorphone derivatives showed that the position of a nitro substituent on the phenyl ring could dramatically alter its activity, with a para-nitro substituent resulting in a potent, low-efficacy µ-opioid receptor agonist. nih.gov This illustrates that even small electronic changes can fine-tune the functional output of the molecule.
Steric effects are also critical. The size and position of a substituent can either promote a more favorable binding conformation or cause steric hindrance that prevents the molecule from fitting properly into the binding site. The introduction of bulky groups could potentially enhance selectivity by preventing the compound from binding to off-target proteins with smaller binding pockets.
The table below, based on data from analogous N-phenethyl compounds, illustrates how different substituents on the phenyl ring can modulate binding affinity and functional activity at a given receptor.
| Substituent (on Phenyl Ring) | Position | Relative Potency | Observed Functional Change |
|---|---|---|---|
| -H (Unsubstituted) | - | Baseline | Agonist |
| -NO₂ | para (4-) | High | Partial Agonist |
| -Cl | para (4-) | High | Dual MOR/DOR Agonist |
| -OCH₃ | meta (3-) | Moderate | Agonist |
| -F | ortho (2-) | Low | Agonist |
This table is illustrative, drawing parallels from SAR studies on other N-phenethyl scaffolds to demonstrate the principle of peripheral substitution effects. nih.govresearchgate.net
Pharmacophore Modeling and Ligand-Target Interactions
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond acceptors, hydrophobic regions, and an electrophilic center, all positioned at specific relative distances.
A hypothetical pharmacophore model for this class of compounds would likely consist of:
A Hydrophobic/Aromatic Center: Corresponding to the N-phenethyl ring. This feature is critical for recognition and anchoring the ligand in a hydrophobic pocket of the target protein. nih.gov
Hydrogen Bond Acceptors: The two carbonyl (C=O) groups of the maleimide ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues (e.g., the amide protons of asparagine or glutamine, or the hydroxyl groups of serine or threonine) on the target.
An Electrophilic Center: The activated carbon-carbon double bond of the dichloromaleimide ring serves as a key electrophilic feature, positioned to react with a nearby nucleophilic residue, most commonly a cysteine thiol. researchgate.net This interaction leads to the formation of a covalent bond, which is a crucial aspect of the ligand-target interaction for many maleimide-based inhibitors.
In a typical ligand-target interaction scenario, the N-phenethyl group would first guide the molecule into the binding site and establish strong hydrophobic contacts. This initial binding event orients the maleimide core in proximity to key amino acid residues. The carbonyl groups may form transient hydrogen bonds that further stabilize the ligand's pose, positioning the electrophilic double bond optimally for a covalent reaction with a strategically located cysteine residue. The irreversible nature of this covalent bond formation can result in potent and long-lasting biological activity. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,3-dichloro-N-phenethyl-maleimide, DFT could provide a deep understanding of its behavior.
Exploration of Reaction Mechanisms and Pathways
Information regarding the specific reaction mechanisms and pathways for the formation or transformation of this compound, as determined by DFT calculations, is not currently documented in available research. Such studies would typically involve mapping the potential energy surface of the reactions, identifying transition states, and calculating activation energies to elucidate the most favorable synthetic routes.
Analysis of Electronic Structure and Reactivity Parameters
A detailed analysis of the electronic structure and reactivity parameters for this compound, derived from DFT, is not available. This type of analysis would involve the calculation of properties such as molecular orbital energies (HOMO-LUMO gap), Mulliken charges, and electrostatic potential maps. These parameters are crucial for predicting the molecule's reactivity, stability, and sites susceptible to nucleophilic or electrophilic attack.
Thermodynamic and Kinetic Profiling of Maleimide (B117702) Formation and Transformations
There is no specific thermodynamic and kinetic profiling for the formation and transformations of this compound using DFT. Such a profile would provide essential data on the enthalpy, entropy, and Gibbs free energy of reaction, offering insights into the spontaneity and rate of chemical processes involving this compound.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a molecule, such as this compound, might interact with a protein or other biological target.
Prediction of Ligand-Protein Binding Modes
Specific predictions of the binding modes between this compound and any protein targets are not found in the reviewed literature. Molecular docking studies would be necessary to generate models of the ligand-protein complex, predict binding affinities, and identify key interacting residues, which is fundamental in drug discovery and design.
Conformational Analysis and Stability Studies
While general principles of chemistry allow for hypotheses about the conformations of this compound, specific computational studies on its conformational analysis and stability are not presently available. Such studies would involve exploring the potential energy landscape to identify low-energy conformers and understanding the flexibility of the phenethyl substituent relative to the dichloromaleimide ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. At present, specific QSAR studies focusing exclusively on this compound are not publicly available in the referenced literature.
However, the principles of QSAR can be applied to understand how the structural features of this compound might contribute to its biological activity. A hypothetical QSAR study on a series of related N-substituted maleimide derivatives could provide insights into the structural requirements for activity. Such a study would typically involve the generation of a dataset of compounds with varying substituents on the maleimide nitrogen and the phenyl ring, along with their corresponding biological activities.
Key Structural Components for QSAR Analysis:
For a molecule like this compound, a QSAR model would likely consider the following structural aspects:
The Dichloromaleimide Ring: The electron-withdrawing nature of the two chlorine atoms on the maleimide ring is a critical feature. These atoms enhance the electrophilicity of the double bond, making it more susceptible to nucleophilic attack by biological macromolecules, which is often the basis of the activity of maleimides.
The N-phenethyl Group: The size, shape, and lipophilicity of the N-phenethyl substituent would be significant descriptors in a QSAR model. The ethyl linker provides flexibility, allowing the phenyl group to adopt various conformations within a biological target's binding site.
Substituents on the Phenyl Ring: Although the parent compound is unsubstituted on the phenyl ring, a QSAR study would typically involve analogs with various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) at different positions (ortho, meta, para) to probe the steric, electronic, and hydrophobic requirements for optimal activity.
Hypothetical QSAR Descriptors and Potential Findings:
A QSAR model for a series of analogs of this compound would likely utilize a range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
Table 1: Potential Descriptors for QSAR Modeling of this compound Analogs
| Descriptor Class | Specific Descriptors | Potential Insights |
| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Influence of electron-donating/withdrawing groups on the reactivity of the maleimide ring and interactions with the target. |
| Steric | Molar refractivity (MR), Taft steric parameters (Es), van der Waals volume | Impact of the size and shape of substituents on binding affinity and selectivity. |
| Hydrophobic | Partition coefficient (logP), Hydrophobic constants (π) | Role of lipophilicity in membrane permeability and interaction with hydrophobic pockets of the target protein. |
| Topological | Connectivity indices, Shape indices | Relationship between molecular connectivity and overall shape with biological activity. |
Detailed Research Findings from Analogous Systems:
While direct QSAR data for this compound is unavailable, studies on other classes of compounds can provide a framework for what might be expected. For instance, QSAR studies on various kinase inhibitors have often shown that specific hydrophobic and electronic features are crucial for activity. Similarly, research on other enzyme inhibitors has highlighted the importance of steric factors in determining selectivity.
A hypothetical QSAR equation for a series of N-substituted maleimides might take the form:
log(1/IC50) = c1logP + c2σ + c3*Es + constant
Where:
IC50 is the concentration of the compound required for 50% inhibition of a biological target.
logP represents the hydrophobicity.
σ is the Hammett constant representing electronic effects.
Es is the Taft steric parameter.
c1, c2, and c3 are coefficients determined by regression analysis.
The signs and magnitudes of these coefficients would indicate the relative importance of each property. For example, a positive coefficient for logP would suggest that increased hydrophobicity enhances activity, while a negative coefficient for Es would imply that bulkier substituents are detrimental.
Without experimental data, any discussion of the specific QSAR of this compound remains speculative. Future research involving the synthesis and biological evaluation of a focused library of analogs would be necessary to develop a robust and predictive QSAR model for this class of compounds.
Advanced Research Applications and Methodological Contributions
Bioconjugation Strategies Utilizing 2,3-Dichloro-N-phenethyl-maleimide
Maleimide (B117702) chemistry is a cornerstone of bioconjugation due to its high selectivity for thiol groups found in cysteine residues of proteins and peptides. sci-hub.senih.govaxispharm.com This reaction proceeds rapidly under mild, physiological pH conditions (typically 6.5-7.5) without the need for a catalyst, forming a stable covalent thioether bond. axispharm.comthermofisher.com Derivatives like this compound are part of the broader maleimide toolkit used to link biomolecules to various substrates, including labels, drugs, and surfaces. ontosight.ai
Chemical probes are small molecules used to study and manipulate biological systems. nih.govscispace.com Maleimides are frequently incorporated into these probes to enable their covalent attachment to target proteins. nih.gov The reaction's high selectivity for cysteines allows for site-specific labeling, which is crucial for understanding protein function. thermofisher.com
This compound can be conceptualized as a bifunctional reagent. The maleimide core serves as the primary anchor to a protein's cysteine residue. The two chlorine atoms provide additional reactivity, potentially allowing for cross-linking to a second thiol or another nucleophile, a strategy employed by dihalomaleimides for creating stable protein-protein conjugates. researchgate.net The N-phenethyl group can modulate the probe's properties, such as its cell permeability and interaction with its microenvironment.
Table 1: Comparison of Thiol-Reactive Chemistries for Bioconjugation
| Feature | Maleimides | Iodoacetamides | Thiosulfates |
| Reactive Group | Carbon-carbon double bond | Haloalkyl | Thiosulfate |
| Target Residue | Cysteine (thiol) | Cysteine, Methionine, Histidine | Cysteine (thiol) |
| Optimal pH | 6.5 - 7.5 | 7.0 - 8.5 | 6.5 - 8.0 |
| Bond Formed | Thioether (Thiosuccinimide adduct) | Thioether | Disulfide |
| Bond Reversibility | Generally stable; reversible under certain conditions (retro-Michael) | Irreversible | Reversible (with reducing agents) |
| Selectivity | High for thiols over amines at neutral pH. axispharm.comthermofisher.com | Can react with other nucleophiles. thermofisher.com | Selective for thiols. thermofisher.com |
The development of labeling reagents often involves attaching a reporter molecule, such as a fluorescent dye, to the maleimide structure. lumiprobe.com A general protocol for labeling proteins with maleimide-functionalized dyes involves several key steps: optional reduction of protein disulfide bonds to free up thiols, dissolution of the maleimide dye in an organic solvent like DMSO, reaction with the protein at a controlled pH, and subsequent purification of the conjugate. biotium.com
Liposomes and other nanoparticles are widely used as drug delivery vehicles. Modifying their surface with targeting ligands can significantly enhance their therapeutic efficacy. Maleimide-functionalized lipids, such as DSPE-PEG-Maleimide, are incorporated into liposome (B1194612) formulations to facilitate the attachment of thiol-containing molecules like peptides or antibody fragments. nih.govresearchgate.net
The presence of maleimide groups on the liposome surface has been shown to enhance cellular uptake, a phenomenon attributed to interactions with thiols on the cell surface that trigger internalization pathways. nih.gov This thiol-mediated transport can supplement conventional endocytosis, leading to improved drug delivery efficiency both in vitro and in vivo. nih.govnih.gov
The stability of the maleimide group during liposome preparation and storage is a critical factor. researchgate.net Hydrolysis of the maleimide ring to the corresponding maleamic acid prevents the desired conjugation reaction. uu.nl Studies have shown that the method of incorporating the maleimide-lipid (e.g., during or after liposome formation) significantly impacts the percentage of active maleimides on the final liposome surface. researchgate.net The N-phenethyl group of this compound would contribute to the lipophilicity, influencing its incorporation and orientation within the lipid bilayer of such delivery systems.
Materials Science Applications of Maleimide Derivatives
The reactivity of the maleimide group extends beyond bioconjugation into the realm of materials science, where it is used for polymer synthesis and the functionalization of nanomaterials. wikipedia.org
Maleimides are valuable monomers and cross-linking agents in polymer chemistry. wikipedia.org Bismaleimides, which contain two maleimide groups, are used to create highly cross-linked, thermally stable thermoset polymers for high-performance applications. wikipedia.org The polymerization can occur through various mechanisms, including free-radical polymerization of the double bond or through cycloaddition reactions. researchgate.net
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (like furan) and a dienophile (like a maleimide), is a particularly powerful tool. researchgate.netrsc.org This reaction is often thermally reversible, allowing for the creation of self-healing polymers and reprocessable thermosets. researchgate.net Maleimide derivatives can be grafted onto polymer backbones to introduce reactive sites for subsequent functionalization, a key strategy in creating functional polymers. rsc.org
Carbon nanomaterials like graphene and carbon nanotubes possess exceptional mechanical and electronic properties, but their poor solubility in common solvents limits their processability and application. acs.orgmdpi.com Covalent and non-covalent functionalization with polymers and small molecules is employed to overcome this challenge. mdpi.com
Maleimides are pivotal in these functionalization strategies. One approach involves the non-covalent coating of reduced graphene oxide (rGO) with a molecule containing both a pyrene (B120774) or catechol group (for π-π stacking or hydrophobic interaction with the graphene surface) and a maleimide group. acs.orgacs.orgnih.gov This maleimide-functionalized surface is then available for "click" reactions with thiol-containing molecules, enabling the attachment of peptides for targeted drug delivery or other functional moieties under mild, metal-free conditions. acs.orgnih.gov
Alternatively, maleimides can react directly with the graphene lattice. rsc.orgrsc.org The sp²-hybridized carbons of graphene can act as a diene in Diels-Alder reactions with dienophiles like maleimides, leading to covalent functionalization. researchgate.netrsc.org Theoretical and experimental studies show that the presence of oxygen-containing functional groups on graphene oxide enhances the feasibility of this cycloaddition reaction. rsc.orgdntb.gov.ua
Table 2: Selected Research Findings on Maleimide-Functionalized Graphene
| Study Focus | Functionalization Strategy | Key Finding | Application Demonstrated | Reference |
| Targeted Drug Delivery | Non-covalent association of a maleimide-containing catechol anchor (dopa-MAL) onto reduced graphene oxide (rGO), followed by thiol-maleimide click chemistry. | The maleimide-functionalized rGO could be easily modified with a thiol-containing cancer-targeting peptide. | Targeted delivery of doxorubicin (B1662922) (DOX) to cancer cells, with enhanced efficacy upon laser irradiation. | acs.org, acs.org, nih.gov |
| Reactivity Study | Diels-Alder cycloaddition of maleimide onto mildly and strongly reduced graphene oxide. | The presence of epoxy and hydroxyl groups on the rGO surface significantly lowered the activation energy for the cycloaddition, enhancing reactivity. | Provides fundamental insight for creating polymer-graphene nanocomposites. | rsc.org, rsc.org |
Advanced Characterization Techniques in Maleimide Research
A suite of advanced analytical techniques is essential to confirm the synthesis of maleimide derivatives and to characterize the resulting conjugates and functionalized materials.
For the molecular structure itself, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the successful synthesis of the maleimide derivative, while Mass Spectrometry (MS) verifies its molecular weight. rsc.orgrsc.orgFourier-Transform Infrared (FT-IR) Spectroscopy is used to identify characteristic functional groups, such as the C=O stretching of the imide ring. acs.org
When maleimides are used to functionalize surfaces like graphene or nanoparticles, additional techniques are required. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information, confirming the presence of nitrogen and other elements from the maleimide derivative on the material's surface. acs.orgrsc.orgThermogravimetric Analysis (TGA) measures changes in mass with temperature, quantifying the amount of organic material (the functionalizing agent) attached to the inorganic nanomaterial. rsc.orgRaman Spectroscopy is highly sensitive to the structure of carbon materials and can show characteristic changes upon functionalization. rsc.org For bioconjugates, techniques like UV-Vis Spectroscopy can monitor the reaction progress, as the maleimide double bond has a characteristic absorbance around 300 nm that disappears upon reaction with a thiol. uu.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a compound like this compound, both ¹H and ¹³C NMR spectroscopy would be utilized to map out the carbon-hydrogen framework.
In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the phenethyl group. The aromatic protons on the phenyl ring would typically appear as a complex multiplet in the downfield region of the spectrum. The two methylene (B1212753) groups (-CH₂-CH₂-) of the phenethyl substituent would present as two separate multiplets, with their chemical shifts and coupling patterns providing information about their connectivity.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule would give rise to a distinct signal. The carbonyl carbons of the maleimide ring would be expected to resonate at a significantly downfield chemical shift. The two chlorinated carbons of the maleimide ring would also have characteristic chemical shifts, influenced by the electronegativity of the chlorine atoms. The carbon atoms of the phenethyl group, including the aromatic carbons and the two aliphatic carbons, would appear at their expected chemical shifts, allowing for the complete assignment of the carbon skeleton.
While specific spectral data for this compound is not available, the table below illustrates the type of data that would be generated from such an analysis.
| Hypothetical NMR Data for this compound |
| ¹H NMR (CDCl₃) |
| Chemical Shift (δ) ppm |
| 7.40 - 7.20 |
| 3.85 |
| 2.95 |
| ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) ppm |
| 168.0 |
| 138.0 |
| 135.0 |
| 129.0 |
| 128.8 |
| 127.0 |
| 41.0 |
| 35.0 |
High-Resolution Mass Spectrometry (HRMS) for Compound Identification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS would be used to determine its exact molecular weight and, by extension, its molecular formula.
The expected monoisotopic mass of this compound (C₁₂H₉Cl₂NO₂) can be calculated with high precision. An HRMS analysis would aim to measure this value experimentally. The observation of a molecular ion peak in the mass spectrum corresponding to this calculated exact mass would provide strong evidence for the presence and identity of the compound. The isotopic pattern of the molecular ion, which would show characteristic signals due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), would further corroborate the proposed structure.
The table below shows the calculated and hypothetical experimental mass data for this compound.
| High-Resolution Mass Spectrometry Data |
| Parameter |
| Molecular Formula |
| Calculated Monoisotopic Mass |
| Hypothetical Observed Mass [M+H]⁺ |
| Mass Accuracy (ppm) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the definitive structure of the molecule. This would include the planarity of the dichloromaleimide ring and the conformation of the N-phenethyl substituent relative to the ring. The resulting crystal structure would confirm the connectivity of the atoms and provide unequivocal proof of the compound's identity.
The crystallographic data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density. This information is fundamental for the unambiguous characterization of the solid-state structure of the compound.
The following table presents the type of crystallographic data that would be obtained from an X-ray analysis of this compound.
| Hypothetical X-ray Crystallography Data |
| Parameter |
| Crystal System |
| Space Group |
| Unit Cell Dimensions |
| a (Å) |
| b (Å) |
| c (Å) |
| α (°) |
| β (°) |
| γ (°) |
| Volume (ų) |
| Z (molecules per unit cell) |
| Calculated Density (g/cm³) |
Concluding Remarks and Future Research Perspectives
Synthesis and Biological Activities of 2,3-Dichloro-N-phenethyl-maleimide: A Synthesis
The synthesis of N-substituted maleimides is a well-established process in organic chemistry. orgsyn.orgresearchgate.netfigshare.comyoutube.com Typically, it involves the condensation of a primary amine with maleic anhydride (B1165640) to form a maleanilic acid intermediate. orgsyn.org This intermediate is then cyclized, often with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to yield the desired N-substituted maleimide (B117702). orgsyn.org In the specific case of this compound, the synthesis would likely start from 2,3-dichloromaleic anhydride and phenethylamine (B48288). An improved procedure for synthesizing N-substituted 3,4-dichloromaleimides involves the reaction of 3,4-dichloromaleic anhydride with a primary amine in boiling glacial acetic acid, sometimes requiring a stronger base to liberate the free amine. researchgate.net
The biological activities of N-substituted maleimides are diverse and significant. researchgate.nettandfonline.comnih.gov Many exhibit potent antimicrobial and cytostatic effects. tandfonline.comnih.gov Neutral maleimides, in particular, have shown strong antifungal activity. tandfonline.com The biological action is often linked to their ability to react with sulfhydryl groups in proteins and enzymes, thereby inhibiting their function. researchgate.net For instance, N-substituted maleimides have been shown to affect the biosynthesis of chitin (B13524) and β(1,3)glucan, which are crucial components of the fungal cell wall. tandfonline.comnih.gov Furthermore, certain maleimide derivatives have demonstrated promising anticancer properties. nih.govontosight.ainih.govnih.govmdpi.combdpsjournal.org The introduction of a phenethyl group on the nitrogen atom and chloro substituents on the maleimide ring of this compound suggests the potential for interesting biological activities, possibly including anticancer effects, due to the combination of a reactive core and a lipophilic substituent that can influence cell permeability and interactions with biological targets. nih.gov
Unexplored Avenues and Challenges in Maleimide Research
Despite the extensive research on maleimides, several avenues remain underexplored, and significant challenges persist.
Stability of Thiol-Maleimide Adducts: A major drawback of maleimide-based bioconjugates is the reversibility of the thiol-Michael addition, which can lead to the release of the conjugated molecule. nih.govunivie.ac.at This is a significant hurdle in the development of stable antibody-drug conjugates (ADCs) and other targeted therapies. nih.govnih.gov Strategies to overcome this instability, such as the development of next-generation maleimides that form more stable linkages or undergo post-conjugation stabilization reactions, are an active area of research. nih.govunivie.ac.atacs.org
Selectivity and Off-Target Effects: While maleimides show a preference for reacting with thiols, they can also react with other nucleophiles, such as amines, which can lead to off-target effects and heterogeneous products. tandfonline.com Enhancing the selectivity of maleimides for specific cysteine residues in complex biological environments is a continuing challenge. acs.org
Solubility and Pharmacokinetics: The hydrophobicity of many maleimide derivatives can lead to poor aqueous solubility, limiting their therapeutic application. nih.govacs.orgacs.org The development of novel maleimide linkers with improved solubility profiles is crucial for advancing their use in drug delivery. nih.govacs.orgacs.org
Novel Reactivity and Annulation Strategies: Recent research has begun to explore novel transformations of maleimides beyond traditional bioconjugation, including their use in annulation reactions to construct complex heterocyclic scaffolds. rsc.org These new synthetic methodologies open up possibilities for creating diverse molecular architectures with unique biological properties. rsc.org
Translational Potential and Academic Impact
The translational potential of maleimide chemistry is immense, with significant implications for both medicine and materials science.
Therapeutic Applications: The ability to selectively target cysteine residues has made maleimides a cornerstone of antibody-drug conjugate (ADC) technology, a rapidly growing class of cancer therapeutics. nih.govnih.gov Furthermore, maleimide-based compounds are being investigated for a wide range of other therapeutic applications, including as enzyme inhibitors, antimicrobial agents, and components of drug delivery systems. nih.govucl.ac.benih.govrsc.orgnih.gov The development of maleimide-functionalized polymers for drug delivery and tissue engineering also holds great promise. rsc.org
Bioconjugation and Chemical Biology: In academia, maleimides remain indispensable tools for chemical biologists. They are widely used for protein labeling, cross-linking studies, and the development of activity-based probes to study enzyme function. researchgate.netmdpi.comnih.gov The versatility and reliability of maleimide chemistry ensure its continued impact on fundamental biological research.
Materials Science: The reactivity of the maleimide double bond makes it a valuable monomer in polymer synthesis, leading to materials with diverse properties, from heat-resistant polymers to functional hydrogels for biomedical applications. researchgate.net
Q & A
Q. What is the standard protocol for synthesizing 2,3-Dichloro-N-phenethyl-maleimide, and what critical parameters influence its yield?
The compound is synthesized via the reaction of 2,3-dichloromaleic anhydride with phenethylamine. Key parameters include stoichiometric ratios (1:1.1 anhydride-to-amine ratio), reaction temperature (80–100°C in anhydrous conditions), and solvent choice (e.g., toluene or dichloromethane). Post-reaction purification typically involves recrystallization from ethanol or column chromatography to remove unreacted precursors .
Q. How can researchers verify the purity and structural integrity of this compound?
Analytical methods include:
- HPLC : To assess purity (>98% is typical for research-grade material) .
- NMR spectroscopy : H and C NMR to confirm the presence of the phenethyl group (δ 2.8–3.1 ppm for CH adjacent to the maleimide ring) and chlorine substituents.
- Mass spectrometry (MS) : To validate molecular weight (theoretical m/z: 282.11 for CHClNO) .
Q. What are the primary derivatives of this compound, and how are they synthesized?
Common derivatives include:
- N-phenyl-2,3-di(thiophenyl)maleimide : Synthesized via nucleophilic substitution of chlorine atoms with thiophenol under basic conditions (KCO in DMF, 60°C) .
- 2-chloro-3-cyclohexyl-N-phenylmaleimide : Achieved by selective substitution using cyclohexyl Grignard reagents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes during the synthesis of this compound derivatives?
Contradictions (e.g., unexpected regioselectivity or byproducts) often arise from competing reaction pathways. Strategies include:
Q. What experimental designs optimize the regioselectivity of substitution reactions on the maleimide core?
Regioselectivity is influenced by:
- Steric effects : Bulky substituents (e.g., cyclohexyl) favor substitution at the less hindered 3-position.
- Electronic effects : Electron-withdrawing groups (e.g., Cl) direct nucleophiles to the 2-position via resonance stabilization .
- Catalysis : Pd-catalyzed cross-coupling for selective arylations (e.g., Suzuki-Miyaura) .
Q. How can this compound be utilized in designing functional polymers?
The compound serves as a monomer for high-performance polyimides. Methodologies include:
- Step-growth polymerization : With diamines (e.g., 4,4'-oxydianiline) to form thermally stable polymers (T > 250°C).
- Post-polymerization modification : Thiol-maleimide "click" chemistry to introduce functional side chains .
Q. What advanced analytical techniques characterize the electronic properties of this compound?
- Cyclic voltammetry : To determine redox potentials (e.g., LUMO levels relevant for electron-accepting materials).
- X-ray crystallography : Resolve crystal packing and halogen bonding interactions influenced by chlorine substituents .
Methodological Considerations
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
Discrepancies may arise from polymorphic forms or impurities. Solutions include:
- Standardized recrystallization : Use a single solvent system (e.g., ethanol/water) for consistency.
- Interlaboratory validation : Cross-check NMR and MS data with collaborative networks .
Q. What safety and regulatory guidelines apply to handling this compound in academic labs?
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- Molecular docking : To model interactions with biological targets (e.g., enzyme inhibition studies).
- Reactivity descriptors : Fukui indices and electrostatic potential maps to identify electrophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
